Cas no 1797295-59-0 (2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide)

2-(Difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide is a specialized benzamide derivative featuring a difluoromethylthio substituent and a thiophen-3-ylethyl moiety. This compound is of interest in medicinal and agrochemical research due to its unique structural attributes, which may enhance binding affinity and metabolic stability. The difluoromethylthio group contributes to improved lipophilicity and potential bioactivity, while the thiophene ring offers opportunities for π-stacking interactions. Its well-defined synthetic pathway allows for high purity and reproducibility, making it suitable for structure-activity relationship (SAR) studies. The compound’s modular design also facilitates further derivatization, supporting its utility in the development of novel therapeutic or crop protection agents.
2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide structure
1797295-59-0 structure
Product Name:2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide
CAS No:1797295-59-0
MF:C14H13F2NOS2
MW:313.385927915573
CID:6294192
PubChem ID:71806696
Update Time:2025-06-13

2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide
    • 2-[(DIFLUOROMETHYL)SULFANYL]-N-[2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
    • 1797295-59-0
    • 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide
    • AKOS024559452
    • 2-(difluoromethylsulfanyl)-N-(2-thiophen-3-ylethyl)benzamide
    • F6436-1641
    • Inchi: 1S/C14H13F2NOS2/c15-14(16)20-12-4-2-1-3-11(12)13(18)17-7-5-10-6-8-19-9-10/h1-4,6,8-9,14H,5,7H2,(H,17,18)
    • InChI Key: KGWNJRWZTCEJAB-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCNC(C1C=CC=CC=1SC(F)F)=O

Computed Properties

  • Exact Mass: 313.04066271g/mol
  • Monoisotopic Mass: 313.04066271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 82.6Ų

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Additional information on 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide

Exploring the Potential of 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide (CAS No. 1797295-59-0) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide (CAS No. 1797295-59-0) has emerged as a compound of significant interest. This molecule, characterized by its unique difluoromethylsulfanyl and thiophen-3-yl functional groups, is being studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may contribute to enhanced bioavailability and target specificity.

The compound's benzamide core, combined with the thiophene and difluoromethyl moieties, suggests a versatile scaffold for designing novel therapeutic agents. Recent studies have explored its interactions with various biological targets, including enzymes and receptors implicated in metabolic and neurological disorders. The presence of the difluoromethyl group is noteworthy, as fluorinated compounds often exhibit improved metabolic stability and membrane permeability—key attributes in modern drug design.

One of the most searched questions in pharmaceutical forums is: "What are the applications of fluorinated benzamide derivatives?" This aligns perfectly with the growing interest in 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide. Fluorination is a hot topic in medicinal chemistry, as it can significantly alter a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can lead to better drug-like characteristics, making fluorinated compounds like this one prime candidates for further investigation.

Another trending topic in the scientific community is the search for "new heterocyclic compounds with therapeutic potential." The thiophene ring in 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide is a five-membered heterocycle containing sulfur, which is known to participate in diverse pharmacological activities. Heterocycles are fundamental building blocks in drug design, and their incorporation into molecules often enhances binding affinity and selectivity for biological targets.

From a synthetic chemistry perspective, the compound's sulfanyl linker provides an interesting handle for further derivatization. Chemists are increasingly exploring "sulfur-containing functional groups in drug design," as these can influence redox properties and interact with cysteine residues in proteins. The difluoromethylsulfanyl group, in particular, is a relatively underexplored motif that could offer unique advantages in terms of stability and reactivity.

In the context of structure-activity relationship (SAR) studies, researchers are investigating how modifications to the 2-(thiophen-3-yl)ethyl side chain or the benzamide core might affect biological activity. Such investigations are crucial for optimizing lead compounds and addressing common challenges in drug development, such as improving potency while minimizing off-target effects.

As the pharmaceutical industry continues to prioritize "fragment-based drug discovery," compounds like 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide gain additional relevance. Its moderate molecular weight and presence of multiple pharmacophoric features make it an attractive starting point for fragment elaboration and optimization strategies.

The compound's CAS number 1797295-59-0 has seen increased search traffic in scientific databases, reflecting growing interest from both academic and industrial researchers. This surge aligns with broader trends in chemical research, where there is a strong focus on "novel synthetic methodologies for complex molecules" and "computational approaches to predict compound properties."

Looking ahead, 2-(difluoromethyl)sulfanyl-N-2-(thiophen-3-yl)ethylbenzamide represents an exciting avenue for future research. Its unique combination of structural elements positions it as a valuable tool for exploring new chemical space in medicinal chemistry. As researchers continue to unravel its potential, this compound may contribute to the development of innovative therapeutic agents addressing unmet medical needs.

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